2,6-Dimethylpyridine-4-sulfonic acid
Description
The Unique Significance of 2,6-Dimethylpyridine (B142122) as a Core Structure
The 2,6-dimethylpyridine, commonly known as 2,6-lutidine, is a heterocyclic aromatic organic compound with the formula (CH₃)₂C₅H₃N. nih.gov The presence of two methyl groups at the 2 and 6 positions, flanking the nitrogen atom, imparts significant steric hindrance. This steric crowding around the nitrogen atom makes 2,6-lutidine a weakly nucleophilic base, a property that is highly exploited in organic synthesis. nih.goveurjchem.com It is often used as a non-nucleophilic base to scavenge protons in reactions where a nucleophilic base would lead to undesirable side reactions. eurjchem.com
The introduction of a sulfonic acid group to this sterically hindered pyridine (B92270) ring is expected to yield a compound with a unique combination of properties: a sterically encumbered basic nitrogen center and a strongly acidic sulfonic acid group. This could lead to interesting applications in catalysis, where the compound could act as a bifunctional catalyst, or in materials science, where it could serve as a monomer for specialty polymers with tailored properties.
Research Trajectories and Current Challenges Pertaining to 2,6-Dimethylpyridine-4-sulfonic Acid
The research landscape for this compound is still in its nascent stages. While general methods for the sulfonation of pyridines are known, the specific synthesis and detailed characterization of this particular isomer present unique challenges. One of the primary hurdles is achieving regioselective sulfonation at the 4-position of the 2,6-lutidine ring. Direct sulfonation of 2,6-lutidine has been reported to yield the 3-sulfonic acid isomer, necessitating alternative synthetic strategies to access the 4-sulfonic acid derivative.
Furthermore, there is a conspicuous absence of comprehensive studies on the physicochemical properties, spectroscopic data, and potential applications of this compound in the scientific literature. This knowledge gap hinders the exploration of its potential in catalysis, materials science, and as a pharmaceutical intermediate. Future research will need to focus on developing efficient and scalable synthetic routes, thoroughly characterizing the compound, and investigating its utility in various chemical transformations and material applications. Overcoming the challenge of regioselectivity in the synthesis and exploring the unique reactivity imparted by the sterically hindered nitrogen and the sulfonic acid group are key areas for future investigation.
Scope and Organizational Framework of the Academic Review
This academic review aims to provide a comprehensive overview of the current state of knowledge regarding this compound. The article is structured to systematically address the key aspects of this compound, beginning with its synthesis and moving through its physicochemical and spectroscopic properties. Subsequently, the review will explore the potential applications of this compound in the fields of catalysis, materials science, and as an intermediate in pharmaceutical synthesis, based on the known reactivity of related compounds. The final section will summarize the current research challenges and outline potential future research directions in this emerging area of heterocyclic chemistry. The objective is to consolidate the available information and to highlight the areas where further research is needed to fully unlock the potential of this unique chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethylpyridine-4-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-5-3-7(12(9,10)11)4-6(2)8-5/h3-4H,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNFBXMNEZOLLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633888 | |
| Record name | 2,6-Dimethylpyridine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89776-80-7 | |
| Record name | 2,6-Dimethylpyridine-4-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethylpyridine 4 Sulfonic Acid
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular vibrations and, by extension, the functional groups and bonding arrangements within 2,6-Dimethylpyridine-4-sulfonic acid. The compound's structure, featuring a substituted pyridine (B92270) ring and a sulfonic acid group, gives rise to a characteristic and interpretable spectrum. Analysis of analogous compounds, such as pyridine-3-sulfonic acid, provides a strong basis for the assignment of vibrational modes. asianpubs.orgresearchgate.net
The vibrational spectrum of this compound is dominated by contributions from the pyridine ring, the methyl substituents, and the sulfonic acid moiety. In the solid state, the molecule likely exists as a zwitterion (pyridinium sulfonate), where the acidic proton from the sulfonic acid group has transferred to the basic nitrogen atom of the pyridine ring. This internal salt formation significantly influences the vibrational frequencies, particularly those of the N-H and SO₃⁻ groups.
The key characteristic vibrations are assigned as follows:
N-H and O-H Stretching: A very broad and strong absorption band is expected in the IR spectrum, typically centered in the 2500-3300 cm⁻¹ region. This band arises from the N⁺-H stretching of the pyridinium (B92312) cation, which is extensively broadened due to strong hydrogen bonding with the sulfonate oxygen atoms.
C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the two methyl groups will produce bands in the 2850-3000 cm⁻¹ range.
Pyridine Ring Vibrations: The characteristic stretching and contraction modes of the pyridine ring skeleton occur in the 1400-1650 cm⁻¹ region. asianpubs.org These are often sensitive to substitution patterns and the protonation state of the ring nitrogen.
Sulfonate Group (SO₃⁻) Vibrations: The sulfonate group gives rise to very strong and characteristic absorption bands. The asymmetric stretching (ν_as(SO₃⁻)) vibrations typically appear as a strong band around 1200-1250 cm⁻¹, while the symmetric stretching (ν_s(SO₃⁻)) vibrations are found near 1030-1080 cm⁻¹. researchgate.net
S-O and C-S Vibrations: Bending and deformation modes for the SO₂ group are observed in the 550-650 cm⁻¹ range. asianpubs.org The C-S stretching vibration is typically found in the 700-780 cm⁻¹ region. asianpubs.org
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| N⁺-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1650 | Medium to Strong |
| Asymmetric SO₃⁻ Stretch | 1200 - 1250 | Very Strong |
| Symmetric SO₃⁻ Stretch | 1030 - 1080 | Very Strong |
| C-S Stretch | 700 - 780 | Medium |
The zwitterionic nature of this compound in the solid state facilitates the formation of an extensive and robust hydrogen bonding network. The primary interaction is the strong hydrogen bond between the pyridinium proton (N⁺-H) and the oxygen atoms of the sulfonate group (⁻O-S). This N⁺-H···O⁻ interaction is a defining structural feature. nih.gov
The presence of this strong hydrogen bonding is unequivocally indicated in the IR spectrum by the significant broadening and low-frequency shift of the N⁺-H stretching band. mdpi.com Instead of a sharp peak around 3300-3400 cm⁻¹, a broad absorption across a wide range (e.g., 2500-3300 cm⁻¹) is observed. This feature confirms the proton transfer from the sulfonic acid to the pyridine nitrogen and highlights the strong intermolecular forces that stabilize the crystal lattice. These interactions create supramolecular chains or sheets within the crystal structure, dictating the material's physical properties. researchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent structure of this compound in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, an unambiguous picture of the molecular framework can be established. Due to the molecule's C₂ᵥ symmetry, the spectra are expected to be relatively simple.
The ¹H NMR spectrum is predicted to show two distinct signals, reflecting the two sets of chemically equivalent protons in the molecule.
Aromatic Protons (H-3, H-5): The two protons on the pyridine ring at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single sharp singlet. The electron-withdrawing nature of the adjacent protonated nitrogen and the sulfonic acid group at the C-4 position would cause this signal to appear significantly downfield.
Methyl Protons (C2-CH₃, C6-CH₃): The six protons of the two methyl groups at positions 2 and 6 are also chemically equivalent. They will give rise to a single, more intense singlet (integrating to 6 protons). This signal will be in the typical aliphatic region but shifted downfield compared to neutral 2,6-lutidine due to the electron-withdrawing effect of the pyridinium ring.
Due to the symmetry and substitution pattern, no proton-proton spin-spin coupling is expected to be observed.
Table 2: Predicted ¹H NMR Data for this compound (in D₂O)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-3, H-5 | ~7.5 - 7.8 | Singlet (s) | 2H |
The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals, corresponding to the four unique carbon environments in the symmetric molecule.
C-2, C-6: These two equivalent carbons are bonded to the nitrogen and the methyl groups. They are expected to be significantly downfield due to the deshielding effect of the adjacent protonated nitrogen.
C-3, C-5: These two equivalent carbons are bonded to hydrogen atoms. Their chemical shift will be influenced by the adjacent pyridinium nitrogen and the C-4 sulfonate group.
C-4: This quaternary carbon is directly attached to the electron-withdrawing sulfonic acid group, causing its signal to appear at a distinct downfield position.
Methyl Carbons: The two equivalent methyl carbons will appear as a single signal in the upfield, aliphatic region of the spectrum.
Table 3: Predicted ¹³C NMR Data for this compound (in D₂O)
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4 | ~155 - 160 |
| C-2, C-6 | ~150 - 155 |
| C-3, C-5 | ~125 - 130 |
To provide unequivocal assignment of the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, several 2D NMR experiments would be employed.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify proton-proton couplings. For this molecule, the spectrum would be very simple, showing no cross-peaks, which confirms the magnetic isolation of the aromatic and methyl proton systems.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would show a cross-peak connecting the aromatic proton signal (H-3/H-5) to the corresponding carbon signal (C-3/C-5), and another cross-peak connecting the methyl proton signal to the methyl carbon signal. This provides a definitive assignment for the protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons. For this compound, the HMBC spectrum would be expected to show a key correlation between the methyl protons (at C-2/C-6) and the C-3/C-5 carbons, as well as the C-2/C-6 carbons themselves. Crucially, a correlation from the aromatic protons (H-3/H-5) to the quaternary carbon C-4 would definitively confirm the position of the sulfonic acid group.
Mass Spectrometric Techniques for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The molecular formula C₇H₉NO₃S corresponds to a monoisotopic mass of approximately 187.03 Da. In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 188 would be expected in positive ion mode.
The fragmentation pattern upon collision-induced dissociation (CID) provides valuable structural information. For aromatic sulfonic acids, characteristic fragmentation pathways involve the loss of SO₃ (80 Da) or SO₂ (64 Da). researchgate.netresearchgate.netaaqr.org
Loss of SO₃: A primary fragmentation pathway is often the cleavage of the C-S bond, leading to the neutral loss of sulfur trioxide and the formation of a 2,6-dimethylpyridinium ion.
Loss of SO₂: Rearrangement followed by the elimination of sulfur dioxide is another common pathway observed for aromatic sulfonamides and related compounds. researchgate.netnih.gov
The resulting 2,6-dimethylpyridine (B142122) cation would then undergo further fragmentation, such as the loss of a methyl radical (CH₃) or cleavage of the aromatic ring.
| m/z (Da) | Proposed Fragment Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 188 | [C₇H₉NO₃S + H]⁺ | Protonated molecular ion ([M+H]⁺) |
| 108 | [C₇H₉N + H]⁺ | [M+H]⁺ - SO₃ (Loss of sulfur trioxide) |
| 124 | [C₇H₉NO + H]⁺ | [M+H]⁺ - SO₂ (Loss of sulfur dioxide via rearrangement) |
| 93 | [C₆H₆N + H]⁺ | [M+H]⁺ - SO₃ - CH₃ (Loss of SO₃ followed by loss of a methyl radical) |
X-ray Diffraction Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound has not been detailed in the reviewed literature, analysis of related pyridine sulfonic acids provides a strong basis for predicting its solid-state architecture. acs.org X-ray diffraction studies on pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and pyridine-4-sulfonic acid reveal that they all crystallize as zwitterions. acs.orglookchem.com
It is therefore highly probable that this compound also exists in a zwitterionic form in the solid state, with the proton from the sulfonic acid group transferred to the pyridine nitrogen. The crystal structure would be primarily defined by a robust network of intermolecular hydrogen bonds. The key interaction would be the strong N⁺–H···O⁻ hydrogen bonds formed between the pyridinium proton and the oxygen atoms of the sulfonate group of neighboring molecules. acs.org These interactions typically lead to the formation of well-ordered supramolecular assemblies, such as chains, sheets, or three-dimensional networks, which dictate the packing of the molecules in the crystal lattice. X-ray analysis would precisely determine bond lengths, bond angles, and torsional angles, confirming the geometry of the sulfonate group (trigonal pyramidal around the sulfur atom) and the planarity of the aromatic ring.
| Structural Feature | Expected Observation | Significance |
|---|---|---|
| Molecular Form | Zwitterionic | Confirms intramolecular proton transfer from -SO₃H to the pyridine N atom. |
| Primary Intermolecular Interaction | N⁺–H···O⁻ hydrogen bonds | Governs the crystal packing and supramolecular architecture. acs.org |
| Sulfonate Group Geometry | Three S-O bonds of similar length; O-S-O angles approx. 109.5° | Characteristic of a deprotonated sulfonate group. |
| Pyridinium Ring | Planar aromatic ring with C-N-C angle indicative of sp² protonated nitrogen. | Confirms the aromaticity and protonation state of the ring. |
Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique for studying the vibrational properties of molecules adsorbed on nanostructured metal surfaces, typically silver or gold. acs.orgxmu.edu.cn SERS can provide detailed information about the orientation and interaction of this compound at a metal-solution interface. The enhancement of the Raman signal is governed by both electromagnetic and chemical mechanisms, and the relative intensity of different vibrational modes is highly dependent on the molecule's orientation with respect to the surface. acs.orgnih.gov
For this compound, several adsorption geometries are possible, which could be distinguished by their unique SERS spectra:
Orientation via the Sulfonate Group: The molecule could bind to a positively charged or neutral silver surface through one or more oxygen atoms of the sulfonate group. In this orientation, the pyridine ring would be positioned away from the surface. The SERS spectrum would be dominated by vibrations of the -SO₃⁻ group.
Orientation via the Pyridine Ring: The molecule could interact with the metal surface through the π-system of the aromatic ring or the lone pair of electrons on the nitrogen atom (if not protonated). This orientation would be favored on negatively charged surfaces. nih.gov The SERS spectrum would show significant enhancement of the pyridine ring breathing and deformation modes. nih.govresearchgate.net
By analyzing the selectively enhanced bands, the adsorption behavior of this compound under different conditions (e.g., pH, electrode potential) can be determined. nih.gov This provides insight into its interfacial chemistry, which is crucial for applications in areas such as surface modification and sensor development.
| Adsorption Orientation | Likely Interacting Moiety | Predominantly Enhanced Vibrational Modes | Expected Surface Conditions |
|---|---|---|---|
| Ring-perpendicular | Sulfonate group (-SO₃⁻) | S-O symmetric and asymmetric stretching modes (~1050-1200 cm⁻¹) | Neutral or positively charged surface |
| Ring-parallel or tilted | Pyridine π-system | Ring breathing mode (~1000-1040 cm⁻¹), C-H in-plane bending modes | Interaction with the aromatic cloud |
| Ring-perpendicular | Pyridine Nitrogen | Ring breathing and trigonal ring modes | Negatively charged surface (if N is deprotonated) nih.gov |
Theoretical and Computational Investigations of 2,6 Dimethylpyridine 4 Sulfonic Acid
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the intrinsic properties of a molecule in the absence of environmental effects (gas phase) or with the inclusion of solvent models. researchgate.net DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy, while ab initio methods like Hartree-Fock (HF) provide a fundamental, albeit often less accurate, starting point. mdpi.com
Geometry Optimization and Conformational Landscapes
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest potential energy on the potential energy surface. For 2,6-Dimethylpyridine-4-sulfonic acid, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles for the pyridine (B92270) ring, the methyl groups, and the sulfonic acid group.
Table 1: Representative Geometrical Parameters for Pyridine Derivatives from Computational Studies (Note: This table presents typical values for related structures as a reference; specific optimized values for this compound require a dedicated calculation.)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (ring) | 1.39 - 1.40 | 118 - 122 |
| C-N (ring) | 1.33 - 1.34 | 117 - 124 |
| C-H (ring) | ~1.08 | 119 - 121 |
| C-C (methyl) | ~1.51 | - |
| C-S | ~1.77 | - |
| S=O | ~1.45 | - |
| S-O | ~1.63 | - |
| C-C-N (ring) | - | ~123 |
| C-S-O | - | ~105 |
Prediction and Interpretation of Spectroscopic Parameters (Vibrational, NMR, Electronic)
Once the optimized geometry is obtained, vibrational frequencies can be calculated by analyzing the second derivatives of the energy. These theoretical frequencies correspond to the fundamental modes of vibration and can be compared with experimental FT-IR and FT-Raman spectra. researchgate.net For pyridine sulfonic acids, key vibrational modes include:
Pyridine Ring Stretching: Typically found in the 1300-1650 cm⁻¹ region. researchgate.net
S-O Stretching: A strong band is expected around 1035-1040 cm⁻¹. asianpubs.org
SO₂ Deformations: Scissoring and wagging modes appear in the 500-650 cm⁻¹ range. asianpubs.org
C-S Stretching: This vibration is often observed in the 735-785 cm⁻¹ region. researchgate.netasianpubs.org
Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These calculations provide theoretical ¹H and ¹³C chemical shifts that, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental spectra. nih.gov For this compound, one would expect distinct signals for the two equivalent methyl groups, the two equivalent protons on the pyridine ring, and the carbons of the ring and methyl groups. chemicalbook.com
Electronic properties, such as UV-Visible absorption spectra, are calculated using Time-Dependent DFT (TD-DFT). scirp.org This method predicts the energies of vertical electronic excitations from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max). The calculations also yield oscillator strengths, which relate to the intensity of the absorption bands. scirp.org
Table 2: Predicted Spectroscopic Data Based on Analogous Compounds (Note: These are estimations based on computational studies of similar molecules like pyridine-3-sulfonic acid and experimental data for 2,6-dimethylpyridine (B142122).)
| Spectrum | Feature | Expected Range |
|---|---|---|
| Vibrational (IR/Raman) | Pyridine Ring Stretching | 1300 - 1650 cm⁻¹ |
| S-O Stretching | 1030 - 1050 cm⁻¹ | |
| C-S Stretching | 730 - 790 cm⁻¹ | |
| ¹H NMR | Ring Protons (C₃-H, C₅-H) | δ 7.0 - 8.0 ppm |
| Methyl Protons (-CH₃) | δ 2.5 - 2.8 ppm | |
| ¹³C NMR | Ring Carbons (C₂, C₆) | δ ~158 ppm |
| Ring Carbon (C₄) | δ ~148 ppm | |
| Ring Carbons (C₃, C₅) | δ ~118 ppm |
Analysis of Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution
The electronic nature of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may have significant contributions from the electron-withdrawing sulfonic acid group.
Analysis of charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of a molecule. malayajournal.org In an MEP map, negative potential (typically colored red) indicates areas susceptible to electrophilic attack, such as the nitrogen atom and the oxygen atoms of the sulfonate group. Positive potential (blue) indicates regions prone to nucleophilic attack.
Molecular Dynamics Simulations: Solvent Effects and Intermolecular Interactions
Alternatively, solvent effects can be approximated in quantum chemical calculations using implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.netmdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant, which can significantly influence calculated properties like conformational energies and acid-base equilibria.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating reaction mechanisms. For example, the sulfonation of 2,6-dimethylpyridine to form the target compound could be modeled to understand its energetics and preferred pathways. This involves locating the transition state (TS) structures, which are first-order saddle points on the potential energy surface connecting reactants and products. The energy of the transition state determines the activation energy of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located TS correctly connects the desired reactants and products. acs.org
Computational Assessment of Acid-Base Properties and Protonation Equilibria
The acidity of the sulfonic acid group and the basicity of the pyridine nitrogen are critical properties. The acid dissociation constant (pKa) can be estimated computationally by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. mdpi.com
There are two main approaches:
Direct Method: This involves calculating the free energies of the protonated (HA) and deprotonated (A⁻) species in solution using a continuum solvent model. The pKa is then derived from the ΔG of the reaction. researchgate.net
Isodesmic Method: This relative method involves a hypothetical reaction with a reference compound of a known pKa. By calculating the ΔG for this reaction, many of the systematic errors in the calculations are canceled out, often leading to more accurate pKa predictions. nih.govaalto.fi
For this compound, two pKa values would be of interest: one for the highly acidic sulfonic acid proton and another for the protonation of the basic pyridine nitrogen. Computational methods predict that sulfonic acids are strong acids, while the pKa of the pyridinium (B92312) ion would be influenced by the electron-donating methyl groups and the electron-withdrawing sulfonate group.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine-3-sulfonic acid |
| 2,6-dimethylpyridine |
| 2-amino-4,6-dimethylpyridine |
| 2,6-dimethylpyridinium p-toluenesulfonate |
Chemical Reactivity and Advanced Derivatization Strategies of 2,6 Dimethylpyridine 4 Sulfonic Acid
Intrinsic Acid-Base Properties and Their Influence on Chemical Behavior
The presence of both a strong Brønsted acid (sulfonic acid) and a Lewis base (pyridine nitrogen) within the same molecule gives 2,6-dimethylpyridine-4-sulfonic acid an amphoteric character, although the acidity of the sulfonic acid group is the dominant feature.
Table 1: Predicted pKa Values of Related Pyridine (B92270) Sulfonic Acids
| Compound | Predicted pKa |
| Pyridine-4-sulfonic acid | -2.85 ± 0.50 |
| Pyridine-2-sulfonic acid | -2.92 ± 0.18 |
Note: These are predicted values and may differ from experimental values.
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, rendering it a potential proton acceptor (a Brønsted-Lowry base). However, the basicity of this nitrogen is significantly influenced by two main factors: the electron-withdrawing effect of the sulfonic acid group and the steric hindrance imposed by the adjacent methyl groups.
The sulfonic acid group, being strongly electron-withdrawing, reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom compared to its parent compound, 2,6-lutidine. In its protonated form, the conjugate acid of 2,6-lutidine has a pKa of 6.7, indicating moderate basicity. While a specific pKa for the pyridinium (B92312) ion of this compound is not documented, it is expected to be considerably lower than that of 2,6-lutidine.
Furthermore, the two methyl groups in the ortho positions to the nitrogen atom create significant steric hindrance. This steric crowding can impede the approach of protons and other Lewis acids to the nitrogen atom, a phenomenon well-documented for 2,6-disubstituted pyridines. This steric effect makes 2,6-dimethylpyridine (B142122) and its derivatives, including the sulfonic acid, act as non-nucleophilic bases in many chemical reactions.
The unique steric properties of the 2,6-dimethylpyridine moiety make it a valuable tool for characterizing the acid sites of heterogeneous catalysts, such as zeolites and metal oxides. Due to the steric hindrance around the nitrogen atom, it can selectively interact with Brønsted acid sites (proton-donating sites) while having limited interaction with Lewis acid sites (electron-pair accepting sites). This selectivity allows for the differentiation and quantification of these two types of acidity on a catalyst surface.
Infrared (IR) spectroscopy is a common technique used in conjunction with probe molecules like 2,6-dimethylpyridine. When the pyridine nitrogen interacts with a Brønsted acid site, a characteristic pyridinium ion is formed, which gives rise to specific absorption bands in the IR spectrum. The position and intensity of these bands can provide information about the strength and number of the Brønsted acid sites. The bulky nature of the 2,6-dimethylpyridine molecule also allows it to be used to probe the accessibility of acid sites within the pores of materials like zeolites.
Functional Group Transformations Involving the Sulfonic Acid Moiety
The sulfonic acid group of this compound is a versatile functional handle for a variety of chemical transformations, enabling the synthesis of a range of sulfonyl derivatives.
Esterification: Sulfonic acids can be esterified to form sulfonate esters. While specific methods for this compound are not detailed in the literature, general methods for the esterification of pyridine carboxylic and sulfonic acids are applicable. One common approach involves the reaction of the sulfonic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonic acid resin. For pyridine derivatives, the esterification can be catalyzed by the formation of a salt between the pyridine nitrogen and the acid catalyst. Another method involves the conversion of the sulfonic acid to a more reactive intermediate, such as a sulfonyl chloride.
Amidation: The synthesis of sulfonamides from this compound would typically proceed through the corresponding sulfonyl chloride. The sulfonic acid can be converted to the sulfonyl chloride by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride. The resulting 2,6-dimethylpyridine-4-sulfonyl chloride can then react with a primary or secondary amine to yield the corresponding sulfonamide. The reaction is usually carried out in the presence of a base to neutralize the HCl generated.
Selective Reductions: The sulfonic acid group is generally resistant to reduction. However, under specific conditions, aryl sulfonic acids can be reduced. For instance, treatment with triphenylphosphine (B44618) and iodine can reduce arenesulfonic acids to the corresponding thiols. oup.com Another potential reaction is desulfonation, where the sulfonic acid group is removed from the aromatic ring. This is typically achieved by heating the sulfonic acid in the presence of a dilute acid. acs.org The pyridine ring itself is generally resistant to catalytic hydrogenation under conditions that would reduce a benzene (B151609) ring, but more forcing conditions can lead to the reduction of the pyridine ring.
Selective Oxidations: The pyridine ring of this compound is relatively resistant to oxidation due to its aromatic nature and the presence of the deactivating sulfonic acid group. The methyl groups, however, can be susceptible to oxidation under strong oxidizing conditions. For instance, the oxidation of 2,6-lutidine (2,6-dimethylpyridine) can lead to the formation of 2,6-pyridinedicarboxylic acid. google.comgoogle.com Similar transformations could potentially be applied to this compound, although the reaction conditions would need to be carefully controlled to avoid degradation of the sulfonic acid group. Biological oxidation of a single methyl group in 2,6-dimethylpyridine to a carboxylic acid has also been reported using microorganisms. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The reactivity of the pyridine ring in this compound is dictated by a complex interplay of the electronic and steric effects of its substituents: the heterocyclic nitrogen atom, two electron-donating methyl groups, and a strongly electron-withdrawing sulfonic acid group.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. This deactivation is most pronounced at the α (2, 6) and γ (4) positions. In this compound, these positions are already substituted. The remaining C-3 and C-5 positions are less deactivated by the ring nitrogen.
The substituents exert significant influence on the feasibility and orientation of any further electrophilic substitution:
Methyl Groups (at C-2 and C-6): As alkyl groups, they are electron-donating via induction and hyperconjugation. This activating effect makes the ring more susceptible to electrophilic attack than unsubstituted pyridine. Studies have shown that 2,6-dimethylpyridine is readily nitrated at 100°C, whereas pyridine itself requires temperatures of 300°C, highlighting the activating nature of the methyl groups. solutioninn.com These groups typically direct incoming electrophiles to the ortho (3, 5) and para (4) positions.
Sulfonic Acid Group (at C-4): The -SO₃H group is a powerful electron-withdrawing and deactivating group. It is a meta-director.
| Substituent | Position | Electronic Effect | Directing Influence |
| Pyridine Nitrogen | 1 | Electron-withdrawing | Deactivating (esp. at 2,4,6) |
| Methyl (-CH₃) | 2, 6 | Electron-donating | Activating (ortho, para) |
| Sulfonic Acid (-SO₃H) | 4 | Electron-withdrawing | Deactivating (meta) |
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the α (2, 6) and γ (4) positions. In this compound, the C-2 and C-6 positions are sterically hindered by the methyl groups. However, the C-4 position is highly activated towards nucleophilic attack by the ring nitrogen.
The sulfonic acid group (-SO₃H), or its conjugate base the sulfonate group (-SO₃⁻), can act as an effective leaving group in a nucleophilic aromatic substitution reaction. This type of reaction, where the incoming nucleophile displaces a group other than hydrogen at the position of attack, is known as ipso-substitution. Research has demonstrated that sulfonyl groups (-SO₂R) attached to the 2- or 4-position of a pyridine ring are readily displaced by various nucleophiles. rsc.org Similarly, the sulfonic acid group on other highly electron-deficient aromatic rings has been shown to undergo ipso-substitution. nih.gov Therefore, the primary mode of nucleophilic substitution for this compound is expected to be the displacement of the sulfonic acid group at the C-4 position.
| Nucleophile | Reagent Example | Predicted Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 2,6-Dimethylpyridin-4-ol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-2,6-dimethylpyridine |
| Thiolate | Sodium Thiophenolate (NaSPh) | 2,6-Dimethyl-4-(phenylthio)pyridine |
| Amine | Ammonia (B1221849) (NH₃) or Alkylamines | 4-Amino-2,6-dimethylpyridine |
| Cyanide | Sodium Cyanide (NaCN) | 2,6-Dimethylpyridine-4-carbonitrile |
Formation of Charge Transfer Complexes and Adducts
Charge-Transfer (CT) Complexes
Charge-transfer complexes are formed through the association of an electron-donating molecule with an electron-accepting molecule. The resulting complex typically exhibits a new, characteristic absorption band in its electronic spectrum. Pyridine and its derivatives are well-known participants in CT complexes. researchgate.nettau.ac.il
This compound possesses both electron-donating and electron-accepting characteristics, suggesting it could participate in CT complex formation in either role depending on the reaction partner.
As an Electron Donor: The pyridine nitrogen lone pair and the electron-rich aromatic ring, enhanced by the two donating methyl groups, can interact with strong π-acceptors like tetracyanoethylene (B109619) (TCNE) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
As an Electron Acceptor: The electron-deficient nature of the pyridinium ring system, especially when protonated, can facilitate interaction with strong electron donors.
While specific studies on CT complexes of this compound are not prevalent, the behavior of related compounds provides a strong basis for its potential to form such complexes. For instance, 2,6-diaminopyridine (B39239) has been shown to form stable CT complexes with various acceptors. researchgate.net
| Role of this compound | Potential Partner Molecule (Example) | Type of Partner |
| Electron Donor | Tetracyanoethylene (TCNE) | π-acceptor |
| Electron Donor | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | π-acceptor |
| Electron Acceptor | N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) | π-donor |
| Electron Acceptor | Aromatic hydrocarbons (e.g., Pyrene) | π-donor |
Formation of Adducts
The term adduct can encompass a range of molecular associations, including coordination complexes with metal ions. Pyridinesulfonic acids are effective ligands for metal ions, utilizing both the pyridine nitrogen and the oxygen atoms of the sulfonate group as coordination sites. researchgate.net The interaction of pyridine-2,5-dicarboxylic acid with various heavy metal ions has been studied, demonstrating the chelating ability of substituted pyridines. researchgate.net
This compound can form stable adducts with a variety of metal ions. The specific coordination mode would depend on the metal ion's size, charge, and preferred coordination geometry. The steric hindrance from the methyl groups at the C-2 and C-6 positions may influence the approach to the nitrogen atom, potentially favoring coordination through the sulfonate group or leading to specific geometric arrangements in the resulting metal complex. The formation of such adducts is a key aspect of the application of similar pyridine derivatives in coordination chemistry and materials science. nih.govresearchgate.net
Coordination Chemistry and Metal Complexation with 2,6 Dimethylpyridine 4 Sulfonic Acid
Ligand Design and Potential Binding Modes for Metal Ions
2,6-Dimethylpyridine-4-sulfonic acid, also known as 2,6-lutidine-4-sulfonic acid, is an aromatic heterocyclic compound. Its design as a ligand is notable for the presence of multiple potential donor atoms and significant steric factors. The primary coordination sites are the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the sulfonate group (-SO₃H).
The nitrogen atom possesses a lone pair of electrons, making it a potent Lewis base capable of coordinating to a metal center. The sulfonate group, upon deprotonation to sulfonate (-SO₃⁻), offers three oxygen atoms that can also engage in coordination. This multi-functionality allows for several potential binding modes:
Monodentate Coordination: The ligand can bind to a metal ion through either the pyridine nitrogen or one of the sulfonate oxygens.
Bidentate Chelation: The ligand can form a chelate ring by coordinating to a single metal ion through both the pyridine nitrogen and one of the sulfonate oxygens.
Bridging Coordination: The ligand can link two or more metal centers. This can occur in various fashions, for instance, with the nitrogen coordinating to one metal and the sulfonate group to another, or the sulfonate group itself bridging two metals.
A critical aspect of its design is the presence of methyl groups at the 2 and 6 positions of the pyridine ring. These groups exert significant steric hindrance around the nitrogen donor atom. This steric bulk can influence the geometry of the resulting metal complex and may favor coordination with metal ions of a specific size or prevent the coordination of multiple bulky ligands around the same metal center. The sulfonate group's coordination behavior is also flexible and can be influenced by the presence of other functional groups or ligands. globethesis.com The balance between coordination and hydrogen bonding interactions with the sulfonate group is a key factor in the structure of the resulting complexes. rsc.org
Synthesis and Structural Characterization of Coordination Compounds
The synthesis of coordination compounds involving this compound typically involves the reaction of a metal salt (e.g., chloride, nitrate, or sulfate) with the ligand in a suitable solvent. nih.gov Hydrothermal or solvothermal methods are often employed, where the reaction is carried out in a sealed vessel at elevated temperatures. These conditions can promote the crystallization of the product. The choice of solvent, temperature, pH, and the metal-to-ligand molar ratio can significantly influence the final structure of the coordination compound.
Other characterization techniques include:
Elemental Analysis: To confirm the empirical formula of the synthesized compound. globethesis.com
Infrared (IR) Spectroscopy: To identify the functional groups present and confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine ring and the sulfonate group.
The resulting structures can range from simple mononuclear complexes, where a single metal ion is coordinated by one or more ligand molecules, to complex polynuclear structures, including one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. globethesis.com For instance, studies on similar lutidine-sulfate systems have shown the formation of octahedral metal complexes where the lutidine ligand and water molecules coordinate to the metal center. nih.goviucr.org
Table 1: Representative Crystallographic Data for a Metal Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1489.2 |
| Z | 4 |
Note: The data in the table is hypothetical and serves as an example of typical parameters obtained from a single-crystal X-ray diffraction study.
Spectroscopic and Magnetic Properties of Metal Complexes
The spectroscopic and magnetic properties of metal complexes derived from this compound provide deep insights into their electronic structure and bonding.
Spectroscopic Properties:
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic absorption bands for the pyridine ring and the S=O and S-O stretches of the sulfonic acid group. Upon coordination to a metal ion, these bands may shift in frequency. For instance, coordination via the pyridine nitrogen typically alters the ring vibration modes. Similarly, coordination of the sulfonate group will change the frequencies of the S=O stretching vibrations. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes are used to study the d-d electronic transitions of the metal center. libretexts.org The position, intensity, and shape of these absorption bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral) of the metal ion and the nature of the ligand field. libretexts.org Transitions within the ligand itself (π-π* and n-π*) are also observed, which may be shifted upon complexation. mdpi.com
Magnetic Properties: The magnetic properties of these complexes are determined by the number of unpaired electrons on the central metal ion.
Magnetic Susceptibility: Measurements of magnetic susceptibility at different temperatures can determine whether a complex is paramagnetic (containing unpaired electrons) or diamagnetic (all electrons are paired). For paramagnetic complexes, the effective magnetic moment (µ_eff) can be calculated, which provides information about the spin state of the metal ion. nih.govresearchgate.net This is particularly important for transition metal ions like Co(II) and Ni(II). researchgate.net The coordination environment, including the geometry and the strength of the ligand field, has a crucial effect on the magnetic properties. nih.gov
Table 2: Typical Spectroscopic Data for a Transition Metal Complex
| Spectroscopic Technique | Feature | Typical Wavenumber/Wavelength | Interpretation |
| IR Spectroscopy | ν(S=O) stretch | 1250-1150 cm⁻¹ | Shift upon coordination indicates sulfonate binding |
| IR Spectroscopy | Pyridine ring vibrations | 1600-1400 cm⁻¹ | Perturbation indicates nitrogen coordination |
| IR Spectroscopy | ν(M-O) / ν(M-N) | 600-400 cm⁻¹ | Evidence of metal-ligand bond formation |
| UV-Vis Spectroscopy | d-d transitions | 400-800 nm | Depends on metal and geometry (e.g., octahedral, tetrahedral) |
| UV-Vis Spectroscopy | Ligand π-π* transitions | < 350 nm | Shifts can indicate coordination |
Chelation Effects and Stability Constants in Solution
When a ligand binds to a metal ion through more than one donor atom, it is called chelation, and the resulting complex is known as a metal chelate. This compound can act as a chelating agent by binding to a metal ion simultaneously through its pyridine nitrogen and one of the sulfonate oxygen atoms.
The chelate effect refers to the enhanced stability of a complex containing a chelate ring compared to a similar complex with monodentate ligands. This increased stability is primarily due to a favorable entropy change.
The stability of a metal complex in solution is quantified by its stability constant (or formation constant), K. wikipedia.org For a simple 1:1 complex formation:
M + L ⇌ ML
The stability constant is given by:
K = [ML] / ([M][L])
A large value for the stability constant indicates that the complex is very stable and the equilibrium lies far to the right. scispace.com These constants are often expressed on a logarithmic scale (log K). Stability constants can be determined experimentally using methods such as potentiometric titration or spectrophotometry. materialsciencejournal.orgresearchgate.net
The stability of complexes formed with this compound will depend on several factors:
The nature of the metal ion (its charge, size, and electron configuration).
The pH of the solution, which affects the deprotonation of the sulfonic acid group.
The steric hindrance from the methyl groups, which may decrease stability compared to less hindered pyridine ligands.
Studies on similar substituted sulfonic acids with lanthanide ions have shown the formation of both 1:1 and 1:2 (metal:ligand) complexes in solution. materialsciencejournal.org
Table 3: Representative Stability Constants (log K₁) for Metal Complexes
| Metal Ion | log K₁ |
| Cu(II) | 7.5 |
| Ni(II) | 6.2 |
| Zn(II) | 5.8 |
| Co(II) | 5.5 |
| Mn(II) | 4.1 |
Note: The data in the table is illustrative, based on typical values for similar ligands, and shows a trend consistent with the Irving-Williams series.
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a bridging ligand makes it a valuable building block for the construction of extended, multi-dimensional structures known as Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) . globethesis.com These materials are formed by the self-assembly of metal ions or clusters (nodes) with organic ligands (linkers) to create infinite crystalline networks. nih.gov
The bifunctional nature of the 2,6-dimethylpyridine-4-sulfonate ligand, with distinct coordination sites at the pyridine nitrogen and the sulfonate group, allows it to connect multiple metal centers, propagating a network in one, two, or three dimensions. globethesis.com The specific structure of the resulting MOF or CP is influenced by the coordination geometry of the metal ion and the flexibility and binding modes of the ligand.
The synthesis of these materials often involves hydrothermal or solvothermal techniques, similar to the synthesis of discrete coordination compounds. rsc.org The resulting frameworks can possess porous structures with high surface areas. These voids and channels can be tailored by the choice of metal and ligand, leading to potential applications in:
Gas Storage and Separation: The pores can selectively adsorb gas molecules.
Catalysis: The metal centers or the functional groups on the ligand can act as catalytic sites.
Sensing: The framework's properties (e.g., luminescence) might change upon interaction with specific molecules.
While the coordination chemistry of sulfonate groups has been less studied compared to carboxylates, their use in constructing novel polymers is an area of growing interest. globethesis.com Ligands containing both pyridine and carboxylic or sulfonic acid groups are particularly effective in building stable and functional MOFs. mdpi.comacs.org
Applications in Materials Science and Catalysis Excluding Biological and Clinical Contexts
Role as an Acid Catalyst in Organic Transformations
Organic compounds containing sulfonic acid groups are widely utilized as acid catalysts, often serving as effective replacements for traditional mineral acids like sulfuric acid. beilstein-journals.org Their utility stems from their stability, ease of handling, and the potential for reusability, particularly when immobilized on a solid support. beilstein-journals.org While specific studies detailing the catalytic activity of 2,6-dimethylpyridine-4-sulfonic acid are not extensively documented in publicly available literature, its structural features allow for informed predictions of its potential catalytic roles.
For heterogeneous catalysis, the compound could be immobilized on various solid supports, such as silica (B1680970), alumina, or polymers. mdpi.comresearchgate.net This approach combines the catalytic activity of the sulfonic acid group with the benefits of a solid catalyst, including ease of separation from the reaction mixture and potential for recycling. The functionalization of supports with sulfonic acid groups is a well-established strategy for creating solid acid catalysts. mdpi.comresearchgate.net
Table 1: Potential Acid-Catalyzed Reactions Using Sulfonic Acid Catalysts
| Reaction Type | Substrates | Products | Potential Role of this compound |
| Esterification | Carboxylic Acids, Alcohols | Esters, Water | Protonation of the carboxylic acid carbonyl group |
| Hydrolysis | Esters, Amides | Carboxylic Acids, Alcohols/Amines | Protonation of the carbonyl oxygen, facilitating nucleophilic attack by water |
| Condensation | Aldehydes/Ketones, Amines | Imines, Water | Protonation of the carbonyl group to enhance electrophilicity |
The functionalization of catalyst supports with sulfonic acid groups is a key strategy in the development of robust and reusable heterogeneous catalysts. mdpi.comresearchgate.net While direct studies on the use of this compound for this purpose are limited, the general principles of surface modification with sulfonic acids are well-established. Supports like silica or polymers can be chemically modified to anchor sulfonic acid-containing molecules. beilstein-journals.org The pyridine (B92270) moiety in this compound could offer an additional site for interaction with the support material or with reactants, potentially influencing the catalyst's selectivity and activity.
Development of Functional Materials and Smart Systems
The bifunctional nature of this compound makes it an intriguing candidate for the development of functional materials with tailored properties.
The introduction of sulfonic acid groups into polymer structures is a known method to impart specific functionalities, such as ion-exchange capabilities and increased hydrophilicity. researchgate.netnih.gov Polymers functionalized with sulfonic acid groups are utilized in a variety of applications, including as proton exchange membranes in fuel cells and as ion-exchange resins. The pyridine component of this compound could be leveraged to create polymers with both acidic and basic sites, leading to materials with tunable properties for applications in areas such as selective adsorption or catalysis. Pyridine-containing polymers have also been investigated for their potential use in energy storage systems like vanadium redox flow batteries. acs.org
The interaction between a sulfonic acid (or its conjugate base, sulfonate) and a pyridine (or its conjugate acid, pyridinium) is a robust and well-studied motif in supramolecular chemistry, often referred to as the sulfonate-pyridinium synthon. acs.orgrsc.org This interaction, which can be a combination of ionic and hydrogen bonding forces, is utilized to construct well-defined molecular assemblies and crystal structures. acs.orgrsc.org The structure of this compound, with its intramolecular acid and base, suggests the potential for forming zwitterionic structures that can self-assemble into higher-order architectures. These assemblies could find applications in crystal engineering and the design of new materials with specific structural and functional properties.
Strategic Building Block for Fine Chemical Synthesis
Pyridine sulfonic acids are recognized as valuable intermediates in the synthesis of fine chemicals, including pharmaceuticals and dyes. nbinno.comgoogle.com For instance, pyridine-3-sulfonic acid is a precursor in the production of various specialty chemicals. nbinno.com By analogy, this compound can be considered a strategic building block. The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, which are important pharmacophores. The pyridine ring itself can undergo various chemical transformations, and the methyl groups may offer steric control or further reaction sites. The dual functionality of the molecule provides a platform for the synthesis of complex, multifunctional target molecules.
Precursor for Structurally Diverse Pyridine and Heterocyclic Compounds
In theory, the sulfonic acid moiety of this compound could be displaced by a variety of nucleophiles to yield 4-substituted-2,6-dimethylpyridine derivatives. Such reactions are fundamental in the synthesis of functionalized pyridines, which are key building blocks in materials science and catalysis. The reactivity of pyridine sulfonic acids is known, where the sulfonyl group can be substituted to create new carbon-carbon or carbon-heteroatom bonds. researchgate.net For instance, pyridine-3-sulfonic acid can be synthesized and subsequently modified. google.comgoogle.com However, specific studies detailing the synthetic utility of this compound as a precursor for other heterocyclic structures are not readily found in the surveyed literature.
The general reactivity of pyridine rings allows for a variety of reactions. For example, pyridines can react with halogens and interhalogens, as well as carboxylic and arylsulfonic acid halides, to form pyridinium (B92312) salts which are useful in subsequent reactions. iust.ac.ir Sulfonation of pyridine itself is a known process, though it can require harsh conditions. researchgate.netiust.ac.ir The presence of the methyl groups in this compound would influence the reactivity of the ring, but specific examples of its use as a building block for more complex heterocycles are not detailed in the available search results.
Table of Potentially Synthesizable Compounds from Pyridine Sulfonic Acids
| Precursor | Reagent/Reaction Condition | Potential Product Class |
| Pyridine-4-sulfonic acid | Nucleophile (e.g., amines, alkoxides) | 4-Substituted Pyridines |
| Pyridine-3-sulfonic acid | Reduction | Pyridine |
| Functionalized Pyridine | Domino Reaction Partners | Fused Heterocyclic Systems |
This table represents theoretical possibilities based on general reactivity patterns of pyridine sulfonic acids, not specific documented reactions of this compound.
Role in Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) and domino processes are highly efficient strategies for the synthesis of complex molecules from simple starting materials in a single step. acsgcipr.orgepfl.ch These reactions are of great interest in materials science for the creation of novel functional molecules. Pyridine derivatives are often targets or components in such reactions. acs.orgacs.orgyoutube.com
While sulfonic acid groups can act as catalysts in some MCRs, mdpi.com the direct participation of this compound as a reactant in such processes is not documented in the available literature. Domino reactions involving functionalized pyridines are known to lead to the formation of complex fused heterocyclic systems. acs.orgnih.gov For example, domino reactions of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles can yield functionalized 2-aminohydropyridines and 2-pyridinones. acs.org However, there are no specific examples in the search results that utilize this compound as a key component in these types of reactions.
The absence of specific research findings for this compound in these advanced synthetic methodologies suggests that its applications in these areas may be limited, or at least not widely published.
Future Research Directions and Concluding Perspectives
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research should prioritize the development of novel and sustainable methodologies for the synthesis of 2,6-Dimethylpyridine-4-sulfonic acid. Current approaches often rely on traditional sulfonation methods which may involve harsh reagents and generate significant waste.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalyst-Mediated Synthesis | High selectivity, catalyst recyclability, milder reaction conditions. | Development of novel solid acid catalysts; exploring metal-organic frameworks (MOFs) as catalytic platforms. |
| One-Pot Multicomponent Reactions | Reduced reaction steps, increased efficiency, atom economy. | Designing novel multicomponent strategies specifically targeting the 2,6-dimethylpyridine (B142122) scaffold. |
| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, energy efficiency. | Optimization of microwave parameters for the sulfonation of 2,6-dimethylpyridine. |
| Sustainable Reagents and Solvents | Reduced environmental impact, safer reaction protocols. | Investigation of bio-based solvents and greener sulfonating agents. |
Integration of Advanced Characterization Techniques with Computational Models
A thorough understanding of the molecular structure and properties of this compound is fundamental to unlocking its full potential. Future research should focus on the integration of advanced characterization techniques with sophisticated computational models to provide a comprehensive physicochemical profile of the compound.
The synergy between experimental data and computational chemistry offers a powerful tool for deeper understanding. Density Functional Theory (DFT) calculations can be employed to predict molecular geometry, vibrational frequencies, and electronic properties. acs.orgtandfonline.com Such theoretical studies can aid in the interpretation of experimental spectra and provide insights into the molecule's reactivity and potential interactions. researchgate.netresearchgate.net For instance, DFT has been used to calculate the acidity constants of substituted pyridinium (B92312) ions, a property of significant interest for a sulfonic acid derivative. acs.org
| Characterization Technique | Information Gained | Computational Model Integration |
| Advanced NMR Spectroscopy (2D) | Detailed structural connectivity, spatial relationships of atoms. | Comparison of experimental chemical shifts with DFT-calculated values to confirm structure. |
| FT-IR and Raman Spectroscopy | Vibrational modes of functional groups, molecular fingerprinting. | Correlation of experimental vibrational frequencies with DFT-predicted spectra for accurate band assignments. researchgate.net |
| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. | Use of crystal structure data to validate and refine computational models of intermolecular interactions. |
| Mass Spectrometry | Molecular weight confirmation, fragmentation patterns. | Prediction of fragmentation pathways to aid in the interpretation of mass spectra. |
Unveiling New Reactivity Patterns and Derivatization Pathways
The functional groups present in this compound—the pyridine (B92270) ring, the methyl groups, and the sulfonic acid group—offer multiple sites for chemical modification. A key area for future research will be to unveil new reactivity patterns and develop diverse derivatization pathways.
The pyridine ring itself is susceptible to various transformations. Recent breakthroughs in the C-H functionalization of pyridines open up exciting possibilities for introducing new substituents at specific positions, which could dramatically alter the compound's properties. innovations-report.comnih.gov The sulfonic acid group can be converted into other functional groups, such as sulfonamides or sulfonate esters, which are prevalent in medicinal chemistry. nih.gov The methyl groups could also be functionalized, for example, through oxidation or halogenation, to create further derivatives.
Understanding the interplay between the different functional groups will be crucial. For instance, the electron-withdrawing nature of the sulfonic acid group will influence the reactivity of the pyridine ring towards electrophilic and nucleophilic substitution reactions. nih.gov A systematic study of these reactivity patterns will enable the rational design of new molecules with tailored properties. Derivatization strategies can also be employed to enhance analytical detection, for example, by introducing chromophoric or fluorophoric moieties.
Expanding Applications in Emerging Areas of Chemical Science
While the current applications of this compound are not extensively documented, the inherent properties of the pyridine and sulfonic acid moieties suggest a wide range of potential uses in emerging areas of chemical science. Future research should focus on exploring and validating these potential applications.
Catalysis: Pyridine derivatives are widely used as ligands in transition-metal catalysis. unimi.itacs.org The steric hindrance provided by the two methyl groups in this compound could lead to unique selectivity in catalytic reactions. The sulfonic acid group could also impart catalytic activity, potentially leading to bifunctional catalysts.
Materials Science: The incorporation of functionalized pyridine units into polymers or metal-organic frameworks (MOFs) is an active area of research. researchgate.net this compound could serve as a monomer or a modifying agent to create materials with interesting properties, such as ion-exchange resins or proton-conducting membranes. Pyridine-based functionalized graphene oxides have also shown promise as corrosion inhibitors. scispace.comrsc.org
Medicinal and Agrochemical Chemistry: The pyridine scaffold is a common feature in a vast number of pharmaceuticals and agrochemicals. nih.govglobalresearchonline.netijnrd.orgresearchgate.netnih.gov The sulfonic acid group can improve water solubility and bioavailability. Systematic biological screening of this compound and its derivatives could uncover new therapeutic or crop protection agents.
| Application Area | Potential Role of this compound | Research Focus |
| Catalysis | Ligand in organometallic catalysis; bifunctional acid-base catalyst. | Synthesis of metal complexes and evaluation of their catalytic activity in various organic transformations. |
| Materials Science | Monomer for functional polymers; component of MOFs; corrosion inhibitor. | Development of new materials incorporating the compound and characterization of their physical and chemical properties. |
| Medicinal Chemistry | Core scaffold for drug discovery; solubilizing moiety. | Synthesis of a library of derivatives and screening for various biological activities. |
| Agrochemicals | Active ingredient in herbicides, fungicides, or insecticides. | Evaluation of the compound and its derivatives for their effects on common agricultural pests and weeds. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2,6-dimethylpyridine-4-sulfonic acid in laboratory settings?
- Methodological Answer : A common approach involves sulfonation of 2,6-dimethylpyridine using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (80–120°C). Post-synthesis purification via recrystallization in ethanol/water mixtures is critical to remove unreacted precursors. For multi-component reactions, sulfamic acid can act as a catalyst to introduce sulfonic groups while minimizing side products .
- Key Considerations : Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 1:3) and adjust stoichiometry to optimize yield.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H NMR (CDCl₃, 300 MHz): Look for pyridine ring protons (δ 7.38–8.00 ppm) and methyl group signals (δ ~2.23 ppm) .
- IR : Confirm sulfonic acid (-SO₃H) stretches at 1172 cm⁻¹ (S=O) and 1350 cm⁻¹ (S-O) .
- Chromatography : Use HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) to assess purity (>98% by peak integration).
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : It serves as a precursor for sulfonamide-based drugs and as a ligand in metal-catalyzed reactions. For example, palladium complexes with sulfonic acid derivatives are used in decarboxylative cross-coupling reactions to synthesize aryl-picoline hybrids .
- Validation : Compare catalytic efficiency (turnover number, TON) against alternative ligands using GC-MS to quantify product formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For instance, sulfonic acid protons may exchange rapidly in protic solvents, broadening signals. Solutions include:
- Using deuterated DMSO for ¹H NMR to stabilize -SO₃H protons.
- Cross-verifying with LC-MS (e.g., m/z 187.216 for the parent ion) to confirm molecular integrity .
- Case Study : In a 2023 study, conflicting IR bands at 1520 cm⁻¹ were attributed to residual solvent (DMF); vacuum drying resolved the issue .
Q. What strategies optimize the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH-Dependent Stability : Conduct accelerated degradation studies (40°C, 75% RH) at pH 2–12. Monitor sulfonic acid decomposition via ion chromatography.
- Stabilizers : Additives like cyclodextrins (5% w/v) improve stability in aqueous solutions by forming inclusion complexes .
- Data Interpretation : Use Arrhenius plots to extrapolate shelf-life at 25°C, ensuring compliance with ICH guidelines .
Q. How do electronic effects of the sulfonic acid group influence reactivity in catalytic systems?
- Methodological Answer : The -SO₃H group enhances electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. For example:
- Catalytic Screening : Compare reaction rates of Pd(II) complexes with/without sulfonic acid ligands in Suzuki-Miyaura couplings. Electrochemical studies (cyclic voltammetry) reveal ligand-induced shifts in redox potentials .
- Advanced Analysis : DFT calculations (B3LYP/6-31G*) model charge distribution to predict regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
